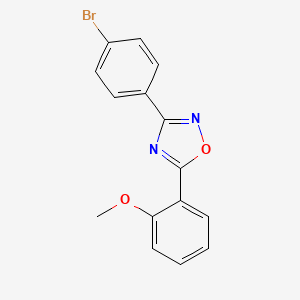
3-(4-Bromophenyl)-5-(2-methoxyphenyl)-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Bromophenyl)-5-(2-methoxyphenyl)-1,2,4-oxadiazole (BMPO) is an organic compound which can be synthesized in the laboratory. BMPO is a heterocyclic compound with potential applications in the medical and scientific fields. This compound is of interest due to its unique properties and potential for use in a variety of applications.
Aplicaciones Científicas De Investigación
Structural Analysis and Properties
The compound and its derivatives have been extensively studied for their structural properties. For instance, the central oxadiazole ring in a similar compound was found to be essentially planar, showing specific dihedral angles with terminal benzene rings, which may be indicative of its structural stability and potential application in material science (H. Fun, M. Hemamalini, Nithinchandra, & B. Kalluraya, 2011). Additionally, thermodynamic properties of a similar oxadiazole derivative as a corrosion inhibitor for mild steel in sulfuric acid medium have been reported, signifying its importance in industrial applications (M. Bouklah, B. Hammouti, M. Lagrenée, & F. Bentiss, 2006).
Optical and Electronic Applications
The nonlinear optical properties of certain 1,3,4-oxadiazole derivatives have been characterized, indicating their potential in optoelectronic devices. One derivative containing Bromine was particularly noted for its behavior as an optical limiter, which has significant applications in protecting sensitive optical components and human eyes from damage caused by high-intensity light sources (B. Chandrakantha, A. Isloor, R. Philip, M. Mohesh, P. Shetty, & A. M. Vijesh, 2011). Furthermore, the absorption and luminescence spectra of various 1,2,4-oxadiazole derivatives and their metal chelates have been studied, highlighting their potential use in luminescent materials or organic light-emitting diodes (OLEDs) (I. E. Mikhailov, N. I. Vikrishchuk, L. Popov, G. Dushenko, A. D. Beldovskaya, Yu. V. Revinskii, & V. Minkin, 2016).
Bioactive Properties and Applications
While excluding specific drug use, dosage, and side effects, it's important to note that some oxadiazole derivatives have shown promising bioactive properties. For instance, certain 1,3,4-oxadiazole derivatives have demonstrated antimicrobial and anticancer activities. This indicates the compound's potential utility in medicinal chemistry and drug development, subject to further research and validation (T. Yakantham, R. Sreenivasulu, & R. Raju, 2019).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-(4-bromophenyl)-5-(2-methoxyphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrN2O2/c1-19-13-5-3-2-4-12(13)15-17-14(18-20-15)10-6-8-11(16)9-7-10/h2-9H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHHCNRHXTIQIMJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NC(=NO2)C3=CC=C(C=C3)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00355042 |
Source


|
| Record name | 3-(4-bromophenyl)-5-(2-methoxyphenyl)-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00355042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
331989-19-6 |
Source


|
| Record name | 3-(4-bromophenyl)-5-(2-methoxyphenyl)-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00355042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
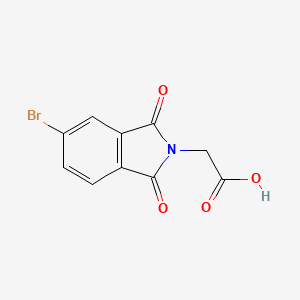

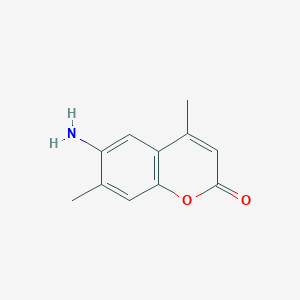
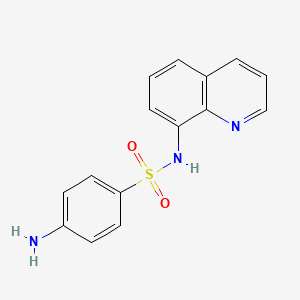
![1-[4-(Piperidine-1-sulfonyl)phenyl]ethan-1-one](/img/structure/B1269625.png)
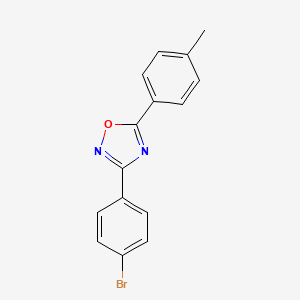
![[(2-Morpholin-4-yl-2-oxoethyl)thio]acetic acid](/img/structure/B1269632.png)




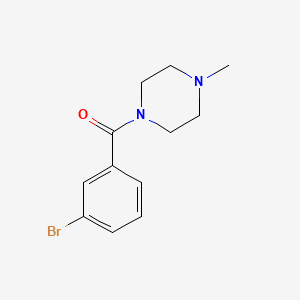

![2-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-1-cyclopropyl-ethanone](/img/structure/B1269642.png)
